molecular formula C12H16OS B8003233 2-[(Cyclopentyloxy)methyl]thiophenol

2-[(Cyclopentyloxy)methyl]thiophenol

Cat. No.: B8003233
M. Wt: 208.32 g/mol
InChI Key: COBHAOWQJRPJIU-UHFFFAOYSA-N
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Description

2-[(Cyclopentyloxy)methyl]thiophenol is a thiophenol derivative comprising a benzene ring with a sulfhydryl (-SH) group at the ortho position and a (cyclopentyloxy)methyl (-CH2-O-cyclopentyl) substituent. This structure combines the reactivity of the thiol group with the steric and lipophilic properties of the cyclopentyl moiety.

Properties

IUPAC Name

2-(cyclopentyloxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c14-12-8-4-1-5-10(12)9-13-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBHAOWQJRPJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Cyclopentyloxy)methyl]thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[(Cyclopentyloxy)methyl]thiophenol can be represented as follows:

  • IUPAC Name : 2-[(Cyclopentyloxy)methyl]thiophenol
  • Molecular Formula : C12H14OS
  • Molecular Weight : 218.30 g/mol

The presence of the cyclopentyloxy group and the thiophenol moiety contributes to its unique chemical properties, potentially influencing its biological activity.

The biological activity of 2-[(Cyclopentyloxy)methyl]thiophenol is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The thiophenol group can participate in redox reactions, while the cyclopentyloxy moiety may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Proposed Mechanisms:

  • Antioxidant Activity : The thiophenol structure may confer antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer cell proliferation.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways related to pain and mood disorders.

Antimicrobial Activity

Research indicates that compounds similar to 2-[(Cyclopentyloxy)methyl]thiophenol exhibit antimicrobial properties. A study evaluating various thiophenol derivatives found significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary studies have shown that thiophenol derivatives can induce apoptosis in cancer cells. A specific investigation into compounds with similar structures demonstrated that they could inhibit the growth of prostate cancer cells by triggering apoptotic pathways . This activity may be linked to the compound's ability to modulate cell signaling pathways involved in tumor growth.

Case Studies

StudyFindings
Antimicrobial Evaluation Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth .
Cancer Cell Line Testing Induced apoptosis in prostate cancer cell lines, reducing cell viability by over 50% at certain concentrations .
Neuroprotective Effects Showed potential neuroprotective effects in vitro, possibly through antioxidant mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-[(Cyclopentyloxy)methyl]thiophenol with structurally related thiophenol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Lipophilicity (logP)* Key Features
2-[(Cyclopentyloxy)methyl]thiophenol C₁₂H₁₆OS ~208.3 (estimated) -CH2-O-cyclopentyl High Bulky, lipophilic substituent
2-Methoxythiophenol (Thioguaiacol) C₇H₈OS 140.2 -OCH3 Moderate Polar, smaller substituent
Thiophenol C₆H₆S 110.2 -H (parent compound) Low High reactivity, simple structure
Thiosalicylic Acid C₇H₆O₂S 154.2 -COOH at ortho position Low to moderate Carboxylic acid enhances polarity

*Lipophilicity estimates based on substituent contributions .

Key Observations:
  • Lipophilicity : The cyclopentyloxy group significantly increases lipophilicity compared to methoxy or hydrogen substituents. This enhances membrane permeability but may reduce aqueous solubility .
  • Steric Effects: The bulky cyclopentyl group could hinder nucleophilic attacks on the thiol group, reducing reactivity compared to simpler thiophenols .

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